molecular formula C15H15N3O2 B12540239 Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate CAS No. 143129-25-3

Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate

Cat. No.: B12540239
CAS No.: 143129-25-3
M. Wt: 269.30 g/mol
InChI Key: CXQOGTVGNZNUEO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is an organic compound that belongs to the class of esters It is a derivative of benzoic acid and contains both amino and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate typically involves a multi-step process. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including reduction and condensation, to form the final product. The reaction conditions often involve the use of solvents like methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert gas conditions (e.g., nitrogen or argon) at temperatures ranging from 2°C to 8°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted benzoates .

Scientific Research Applications

Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer properties.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly anticoagulants like Dabigatran etexilate.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Dabigatran etexilate, the compound acts as a direct thrombin inhibitor, preventing blood clot formation. The molecular pathways involved include binding to the active site of thrombin, thereby inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-amino-4-methylamino-N-(pyridin-2-yl)benzamido)propanoate: A closely related compound with similar structural features.

    N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group attached to an amide moiety.

    3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridinyl group and an imidazo ring.

Uniqueness

Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .

Properties

CAS No.

143129-25-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

ethyl 3-amino-4-(pyridin-2-ylmethylideneamino)benzoate

InChI

InChI=1S/C15H15N3O2/c1-2-20-15(19)11-6-7-14(13(16)9-11)18-10-12-5-3-4-8-17-12/h3-10H,2,16H2,1H3

InChI Key

CXQOGTVGNZNUEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=CC2=CC=CC=N2)N

Origin of Product

United States

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